molecular formula C6H18BN3 B1346698 Tris(dimethylamino)borane CAS No. 4375-83-1

Tris(dimethylamino)borane

Cat. No. B1346698
CAS RN: 4375-83-1
M. Wt: 143.04 g/mol
InChI Key: SOLWORTYZPSMAK-UHFFFAOYSA-N
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Scientific Research Applications

B-C-N Hybrid Films Deposition on Ni

Field : Material Science

Application : TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .

Method : The exact method of application is not specified in the source, but it typically involves chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques.

Results : The outcomes of this application are not provided in the source.

Reduction Reactions

Field : Organic Chemistry

Application : TDAB is used as a reducing agent in various reduction reactions .

Method : The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .

Results : The outcomes of this application are not provided in the source.

Synthesis of Lithium Borom Imidazolate Framework Polymeric Complexes

Field : Inorganic Chemistry

Application : TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .

Method : The exact method of application is not specified in the source, but it typically involves mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

Results : The outcomes of this application are not provided in the source.

One-Pot Oxidative Amination

Field : Organic Chemistry

Application : TDAB is used in one-pot oxidative amination reactions .

Method : The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .

Results : The outcomes of this application are not provided in the source.

Synthesis of Boron Salts

Field : Inorganic Chemistry

Application : TDAB is used in the synthesis of various boron salts .

Method : The compound is typically reacted with suitable acids to form the corresponding boron salts .

Results : The outcomes of this application are not provided in the source.

Synthesis of Tripodal Borate Ligands

Field : Inorganic Chemistry

Application : TDAB is used in the synthesis of tripodal borate ligands .

Method : The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .

Results : The outcomes of this application are not provided in the source.

Safety And Hazards

Tris(dimethylamino)borane is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation8. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish8.


Future Directions

There are several potential future directions for research on Tris(dimethylamino)borane. For instance, it could be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines1. Additionally, it could be used in the synthesis of a chiral tris(methimazolyl)borate ligand4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

N-[bis(dimethylamino)boranyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLWORTYZPSMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195924
Record name Tris(dimethylamino)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)borane

CAS RN

4375-83-1
Record name N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamino)borane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4375-83-1
Source DTP/NCI
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Record name Tris(dimethylamino)borane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(dimethylamino)borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.250
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
C Lorrette, P Weisbecker, S Jacques, R Pailler… - Journal of the European …, 2007 - Elsevier
Boron nitride thin films were deposited on carbon fibres by chemical vapor deposition from the single source precursor tris(dimethylamino)borane (TDMAB). Hydrogen was used as …
Number of citations: 54 www.sciencedirect.com
KG Hancock, AK Uriarte… - Journal of the American …, 1973 - ACS Publications
Tetrakis (dimethylamino) diborane (4) reacts photochemically at 300 nm in carbon tetrachloride to give chlorotris (dimethylamino) diborane (4) in 74% yield at 95% conversion, as well …
Number of citations: 13 pubs.acs.org
GS Kyker, EP Schram - Journal of the American Chemical Society, 1968 - ACS Publications
Treatment of titanium tetrachloride with bis (dimethylamino) chloroborane,[(CH3) 2N] 2BC1, or tetrakis-(dimethylamino) diborane (4), B2 [N (CH3) 2] 4, results in the formation of di [bis (…
Number of citations: 10 pubs.acs.org
PJ Bailey, D Lorono‐Gonzales… - … A European Journal, 2006 - Wiley Online Library
Reaction of 2‐mercapto‐1‐methylimidazole (methimazole) with tris(dimethylamino)borane, B(NMe 2 ) 3 , provides the tetrahedral dimethylamine adduct of tris(methimazolyl)borane, [(…
LL Petterson, RJ Brotherton - Inorganic Chemistry, 1963 - ACS Publications
The Conversion of Tetrakis-(dimethylamino)-diboron to Bis-(dimethylamino)-borane and Tris-(dimethylamino)-borane by Thermal Deco Page 1 Vol. No. April, 1963 Notes 423 Contribution from U. S. Borax …
Number of citations: 11 pubs.acs.org
H Dumont, B Bayle, B Bonnetot, J Bouix - Materials Research Bulletin, 2002 - Elsevier
Boron nitride thin films could be deposited on Si(001) by chemical vapor deposition (CVD) at atmospheric pressure using a single source precursor. IR absorption spectra of films …
Number of citations: 16 www.sciencedirect.com
S Jacques, B Bonnetot, MP Berthet… - … on Advanced Ceramics …, 2004 - Wiley Online Library
SiC/BN/SiC 1D minicomposites were produced by infiltration of a Hi‐Nicalon (from Nippon Carbon, Japan) fiber tow in a Low Pressure Chemical Vapor Deposition reactor. Tris(…
Number of citations: 12 ceramics.onlinelibrary.wiley.com
T Ishiyama, M Murata, T Ahiko… - Organic …, 2000 - eprints.lib.hokudai.ac.jp
A. Tris (dimethylamino) borane (Note 1). A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to nitrogen …
Number of citations: 82 eprints.lib.hokudai.ac.jp
G Schmid, R Boese, D Bläser - Zeitschrift für Naturforschung B, 1982 - degruyter.com
Tris(dimethylamino)borane, X-ray The crystal and molecular structure of tris(dimethylamino)borane, a liquid at room temperature, has been determined by single-crystal X-ray diffraction …
Number of citations: 24 www.degruyter.com
RL Wells, HL Paige - Inorganic Chemistry, 1971 - ACS Publications
,--(HBNC. Hib-,---(HBN-z'-C3H7) 3-.--(HBN-tert-CtHs). m/e Rel intens mle Rel intens m/e Rel intens 165 8.9 207 1.25 249 1.29 164 11.2 192 93.7 234 100.0 163 4.9 191 66.2 233 70.5 …
Number of citations: 1 pubs.acs.org

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